Acetoyl-CoA (triammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetoyl-CoA (triammonium) is a triammonium derivative of Acetyl-CoA, a central metabolic intermediate that plays a crucial role in various biochemical pathways, including the tricarboxylic acid cycle and oxidative phosphorylation . Acetyl-CoA is involved in the post-translational acetylation of proteins by providing acetyl groups to target amino acid residues . It is also a key precursor in lipid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Acetoyl-CoA (triammonium) involves the synthesis of Acetyl-CoA, followed by its conversion to the triammonium derivative. The synthesis of Acetyl-CoA can be achieved through the enzymatic reaction of pyruvate with coenzyme A, catalyzed by the pyruvate dehydrogenase complex . The triammonium derivative is then formed by reacting Acetyl-CoA with ammonium salts under controlled conditions .
Industrial Production Methods
Industrial production of Acetoyl-CoA (triammonium) typically involves microbial fermentation processes. Engineered microorganisms, such as Saccharomyces cerevisiae, are used to overproduce Acetyl-CoA by introducing specific genes that enhance the metabolic pathways . The produced Acetyl-CoA is then converted to its triammonium derivative through chemical reactions involving ammonium salts .
Chemical Reactions Analysis
Types of Reactions
Acetoyl-CoA (triammonium) undergoes various chemical reactions, including:
Oxidation: Acetyl-CoA can be oxidized in the tricarboxylic acid cycle to produce carbon dioxide and water.
Reduction: It can be reduced to form acetoacetyl-CoA, which is a precursor for the synthesis of polyhydroxybutyrate.
Substitution: Acetyl-CoA can participate in substitution reactions, where the acetyl group is transferred to other molecules.
Common Reagents and Conditions
Oxidation: Requires enzymes such as citrate synthase, aconitase, and isocitrate dehydrogenase under aerobic conditions.
Reduction: Involves enzymes like acetoacetyl-CoA reductase and NADPH as a reducing agent.
Substitution: Utilizes enzymes such as acetyltransferases and specific substrates that accept the acetyl group.
Major Products
Scientific Research Applications
Acetoyl-CoA (triammonium) has diverse applications in scientific research:
Mechanism of Action
Acetoyl-CoA (triammonium) exerts its effects by providing acetyl groups for post-translational acetylation of proteins . This process regulates various cellular mechanisms, including gene expression, protein function, and metabolic pathways . The molecular targets include amino acid residues in proteins, and the pathways involved are the tricarboxylic acid cycle and lipid synthesis .
Comparison with Similar Compounds
Similar Compounds
Acetyl-CoA: A central metabolic intermediate involved in similar biochemical pathways.
Acetoacetyl-CoA: A precursor for polyhydroxybutyrate synthesis and involved in ketone body metabolism.
Malonyl-CoA: Involved in fatty acid synthesis and regulation of fatty acid oxidation.
Uniqueness
Acetoyl-CoA (triammonium) is unique due to its triammonium derivative form, which enhances its solubility and stability compared to Acetyl-CoA . This makes it more suitable for certain industrial and research applications .
Properties
Molecular Formula |
C23H47N10O17P3S |
---|---|
Molecular Weight |
860.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate;azane |
InChI |
InChI=1S/C23H38N7O17P3S.3H3N/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);3*1H3/t13-,16+,17?,18+,22-;;;/m1.../s1 |
InChI Key |
ZPFQRGIFWBYVPD-IPGNGLSCSA-N |
Isomeric SMILES |
CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.